molecular formula C17H22ClNO B13001332 (1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride

(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride

Cat. No.: B13001332
M. Wt: 291.8 g/mol
InChI Key: QIXPIFSJIYIIJB-SQQLFYIASA-N
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Description

(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride is a chiral amine compound with potential applications in various fields of chemistry and pharmacology. It is characterized by its unique structural features, including a benzyloxy group and a p-tolyl group attached to a propylamine backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, p-tolualdehyde, and a suitable amine.

    Formation of Benzyloxy Intermediate: Benzyl alcohol is reacted with p-tolualdehyde under acidic conditions to form the benzyloxy intermediate.

    Reductive Amination: The benzyloxy intermediate is then subjected to reductive amination with a suitable amine, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The benzyloxy and p-tolyl groups play a crucial role in its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-O-Acetylpseudoephedrine Hydrochloride: Shares structural similarities but differs in the presence of an acetyl group.

    (1S,2S)-(+)-Pseudoephedrine Hydrochloride: Similar chiral amine structure but with different substituents.

    (1S,2S)-2-Amino-1-phenylpropan-1-ol Hydrochloride: Similar backbone but lacks the benzyloxy and p-tolyl groups.

Uniqueness

(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride is unique due to its specific combination of benzyloxy and p-tolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

(1S,2S)-1-(4-methylphenyl)-2-phenylmethoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-13-8-10-16(11-9-13)17(18)14(2)19-12-15-6-4-3-5-7-15;/h3-11,14,17H,12,18H2,1-2H3;1H/t14-,17+;/m0./s1

InChI Key

QIXPIFSJIYIIJB-SQQLFYIASA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@H](C)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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